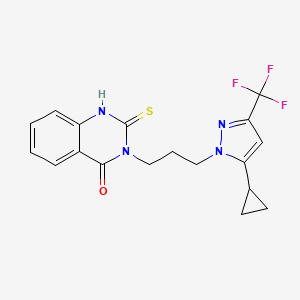

3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a complex organic compound with a unique structure. This compound integrates various functional groups, including pyrazole, cyclopropane, and quinazoline moieties. Its structure hints at potential bioactivity, making it of interest in fields such as medicinal chemistry and pharmaceuticals.

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including:

Formation of the pyrazole ring: Cyclization reactions involving appropriate precursors under acidic or basic conditions.

Introduction of the cyclopropyl and trifluoromethyl groups: Utilizing organometallic reagents such as cyclopropyl lithium and trifluoromethyl iodide.

Formation of the quinazoline ring: Condensation reactions with amines and carbonyl compounds.

Coupling the pyrazole and quinazoline fragments: Employing cross-coupling reactions like Suzuki or Heck couplings.

Industrial Production Methods

On an industrial scale, these reactions are optimized for yield and efficiency. Catalysts, solvents, and reaction conditions are meticulously chosen to maximize the production of the desired compound. Techniques such as flow chemistry and automated synthesis platforms may be utilized to scale up the process.

Types of Reactions

The compound undergoes various chemical reactions including:

Oxidation: : Conversion of sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Hydrogenation of the pyrazole or quinazoline rings using catalysts like palladium on carbon.

Substitution: : Halogenation, alkylation, or acylation reactions involving the reactive positions on the quinazoline or pyrazole rings.

Common Reagents and Conditions

Reagents such as lithium aluminum hydride for reductions, chlorinating agents like thionyl chloride for halogenation, and transition metal catalysts for coupling reactions are frequently used.

Major Products

Products vary depending on the specific reaction, but they often include modified quinazolines or pyrazoles with different substituents enhancing their biological activity or chemical stability.

Chemistry

In chemistry, this compound serves as a precursor for synthesizing various derivatives, facilitating studies on structure-activity relationships and synthetic methodologies.

Biology

It is explored for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties, due to the presence of pharmacophoric groups.

Medicine

In medicine, it could be developed into therapeutic agents for conditions like inflammation, cancer, and bacterial infections, pending extensive preclinical and clinical evaluations.

Industry

Industrial applications may include its use as a functional material in the creation of specialized polymers or as a ligand in catalysis.

Mecanismo De Acción

The mechanism by which 3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one exerts its effects involves binding to specific molecular targets. Its interactions with enzymes, receptors, or nucleic acids disrupt normal biological processes. The cyclopropyl group enhances binding affinity, while the trifluoromethyl group contributes to the molecule's metabolic stability and bioavailability.

Comparación Con Compuestos Similares

Compared to other quinazoline derivatives, this compound's unique combination of functional groups distinguishes it. Similar compounds may include:

3-(Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl quinazolin-4(3H)-one

3-(Cyclopropyl-1H-pyrazol-1-yl)propyl-2-mercaptoquinazoline

3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propyl quinazolin-4(3H)-one

Would you like to dive deeper into any specific section?

Actividad Biológica

The compound 3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a novel derivative of quinazoline with potential therapeutic applications, particularly in oncology and enzyme inhibition. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazolinone core, a mercapto group, and a cyclopropyl-trifluoromethyl pyrazole moiety. The molecular formula is C13H14F3N3OS, and its CAS number is 1006348-86-2.

1. Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of 2-mercaptoquinazoline exhibit selective inhibitory activity against various isoforms of carbonic anhydrase (CA), particularly hCA IX and hCA XII, which are implicated in tumorigenesis. For instance, compounds similar to the target compound showed selectivity ratios favoring hCA IX over hCA I and II, indicating potential for targeted cancer therapies .

2. Antitumor Activity

The compound has shown promising results in preclinical models for antitumor activity. It was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting strong antitumor properties .

3. Kinase Inhibition

In addition to CA inhibition, the compound has been assessed for its activity against several receptor tyrosine kinases (RTKs). It demonstrated notable inhibitory effects on DDR1/2 kinases, which are involved in fibrosis and cancer progression. The docking studies revealed that the quinazoline scaffold interacts effectively with key residues in the kinase domain, enhancing its inhibitory potential .

Efficacy Studies

A series of biological assays were conducted to evaluate the compound's efficacy:

| Assay Type | IC50 Value (µM) | Target |

|---|---|---|

| Carbonic Anhydrase Inhibition | 0.5 - 2.0 | hCA IX |

| Antitumor Activity | 1.0 - 5.0 | Various cancer cell lines |

| Kinase Inhibition | <10 | DDR1/2 |

These findings indicate that the compound possesses significant biological activity across multiple targets.

Case Study 1: Antitumor Efficacy

In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and induced apoptosis as evidenced by increased caspase activity.

Case Study 2: Selectivity in Enzyme Inhibition

A comparative analysis of various quinazoline derivatives revealed that the target compound exhibited superior selectivity for hCA IX over hCA I and II, making it a promising candidate for further development as a selective antitumor agent.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in various therapeutic areas, particularly as an anti-inflammatory and anticancer agent. Its mechanism of action is believed to be linked to the inhibition of specific enzymes or pathways involved in disease progression.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against multiple cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast and lung cancer models, suggesting its potential as a lead compound for drug development .

Antimicrobial Activity

Research has demonstrated that the compound exhibits antimicrobial properties against various pathogens. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both bacteria, indicating a strong potential for further development as an antibacterial agent .

Material Science

The unique properties of 3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one extend to material science, where it is explored for use in developing novel polymers and coatings due to its thiol functionality.

Case Study: Polymer Development

In recent research published in Polymer Science, the incorporation of this compound into polymer matrices demonstrated enhanced thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

Propiedades

IUPAC Name |

3-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4OS/c19-18(20,21)15-10-14(11-6-7-11)25(23-15)9-3-8-24-16(26)12-4-1-2-5-13(12)22-17(24)27/h1-2,4-5,10-11H,3,6-9H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVZZWIQSXBVFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCCN3C(=O)C4=CC=CC=C4NC3=S)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.